Pyridin-2-ylmethanamine (CAS 3731-51-9), commonly known as 2-picolylamine, is a bifunctional building block characterized by a primary amine and a pyridine ring situated at the 2-position. This specific spatial arrangement enables it to act as a potent bidentate N,N'-chelating ligand, forming highly stable five-membered chelate rings with transition metals such as ruthenium, manganese, zinc, and copper [1]. In industrial and laboratory procurement, its value is distinctly tied to this chelate effect, making it an essential precursor for homogeneous hydrogenation catalysts, metal-organic framework (MOF) functionalization, and phase-change carbon capture solvents. Unlike simple aliphatic amines or non-chelating aromatic amines, 2-picolylamine fundamentally alters the electronic and steric environment of coordinated metals, directly impacting catalyst longevity, heavy metal sorption capacity, and process stability[2].
Substituting 2-picolylamine with closely related analogs, such as benzylamine, 3-picolylamine, or 4-picolylamine, routinely results in process failure in coordination-dependent applications. Benzylamine lacks the pyridine nitrogen entirely, preventing secondary metal coordination. While 3-picolylamine and 4-picolylamine possess both nitrogen atoms, their positional geometry places the heteroatoms too far apart to form a stable five-membered chelate ring, forcing them to act as weaker monodentate or bridging ligands [1]. In catalytic reactor design, this difference is absolute: 2-picolylamine will strongly bind and stabilize single-site transition metals (or conversely, strip and deactivate susceptible catalysts like nickel), whereas its isomers will not [2]. Consequently, buyers cannot interchange these positional isomers when the application relies on robust metal-ligand chelation.
In continuous-flow amination processes, the structural difference between picolylamine isomers dictates process compatibility. In the nickel-catalyzed synthesis of primary amines, 3-picolylamine can be generated with 96% selectivity without disrupting the catalyst. In contrast, 2-picolylamine acts as a potent bidentate ligand that strongly chelates the nickel catalyst, leading to severe deactivation and the leaching of 20 ppm of nickel into the supernatant [1]. This demonstrates the aggressive chelating power of the 2-position isomer.
| Evidence Dimension | Catalyst stability and metal leaching |
| Target Compound Data | 2-picolylamine: Severe catalyst deactivation; 20 ppm Ni leached |
| Comparator Or Baseline | 3-picolylamine: 96% selectivity; minimal catalyst disruption |
| Quantified Difference | Complete shift from stable catalytic turnover (3-isomer) to catalyst poisoning and 20 ppm metal leaching (2-isomer) |
| Conditions | Ni-catalyzed alkylation of NH3 by alcohols at 160 °C |
Buyers must carefully account for 2-picolylamine's potent metal-binding properties, which require specific catalyst selection to prevent metal stripping during synthesis.
When used to functionalize UiO-66 Metal-Organic Frameworks (MOFs) as a support for molecular ruthenium catalysts, the 2-picolylamine moiety provides exceptional stabilization through bidentate coordination. The resulting Ru-picolylamine MOF achieved a high reaction rate of 5.91 mol·gRu–1·h–1 and Turnover Numbers (TONs) up to 2278 in olefin hydrogenation, maintaining structural integrity over five cycles without appreciable loss of activity [1]. Without this specific ligand functionalization, ruthenium sites rapidly agglomerate into ~2 nm nanoparticles.
| Evidence Dimension | Catalytic turnover and stability |
| Target Compound Data | 2-picolylamine functionalized MOF: TON up to 2278, rate 5.91 mol·gRu–1·h–1 |
| Comparator Or Baseline | Unfunctionalized MOFs / Monodentate supports: Rapid Ru nanoparticle agglomeration and activity loss |
| Quantified Difference | Stable single-site Ru coordination enabling TONs > 2200 with zero appreciable activity loss over 5 cycles |
| Conditions | Olefin hydrogenation, 5 bar H2, 40 °C |
Procuring 2-picolylamine as a ligand or MOF functional group is essential for manufacturing highly active, recyclable single-site transition metal catalysts.
The specific N,N'-bidentate binding mode of 2-picolylamine makes it an optimal receptor group for heavy metal remediation. A Zr(IV) MOF functionalized with 2-picolylamine (dMOR-2) demonstrated exceptional sorption capacities for Pb2+ (376 ± 15 mg/g) and Cu2+ (117 ± 4 mg/g), alongside fluorescence detection limits below 2 ppb [1]. Standard non-functionalized MOFs lack this specific chelation geometry, resulting in vastly inferior simultaneous detection and capture capabilities.
| Evidence Dimension | Heavy metal sorption capacity and detection limit |
| Target Compound Data | 2-picolylamine-MOF: 376 mg/g (Pb2+), 117 mg/g (Cu2+), LOD < 2 ppb |
| Comparator Or Baseline | Baseline non-functionalized MOFs: Lack specific N,N'-chelation for sub-ppb detection |
| Quantified Difference | Simultaneous sub-2 ppb detection and >370 mg/g Pb2+ capture capacity |
| Conditions | Aqueous media, composite of dMOR-2 with calcium alginate |
For environmental engineering procurement, 2-picolylamine is the preferred functionalizing agent to impart high selectivity and capacity for heavy metal capture.
As a primary aminopyridine, 2-picolylamine possesses a moderate basicity (pKa ~6-7) that optimizes the thermodynamic balance between CO2 adsorption and regeneration. It rapidly binds CO2 to form crystalline solids with a high capture capacity of 11–20 wt%, and can be regenerated at 120–150 °C [1]. In contrast, industry-standard monoethanolamine (MEA) has a higher pKa (~9.5), which requires significantly higher desorption energies and suffers from liquid-phase degradation.
| Evidence Dimension | pKa and CO2 capture phase behavior |
| Target Compound Data | 2-picolylamine: pKa ~6-7; forms crystalline solid with 11-20 wt% capacity |
| Comparator Or Baseline | MEA (Monoethanolamine): pKa ~9.5; remains liquid, requires higher desorption energy |
| Quantified Difference | Lower pKa (~3 units lower than MEA) enabling solid-phase separation and lower energy penalty for regeneration |
| Conditions | Standard room temperature and pressure CO2 binding; 120-150 °C regeneration |
For carbon capture solvent procurement, 2-picolylamine offers a phase-change alternative that lowers the energy penalty of solvent regeneration compared to conventional aliphatic amines.
Because of its ability to form highly stable five-membered chelate rings, 2-picolylamine is the exact compound required for synthesizing highly active ruthenium and manganese hydrogenation catalysts. It is particularly suited for functionalizing MOFs to stabilize single-site metals, preventing nanoparticle agglomeration during extended catalytic cycles [1].
In environmental engineering, 2-picolylamine is the preferred receptor group for modifying Zr(IV) MOFs and other porous materials. Its specific N,N'-bidentate chelation geometry enables the simultaneous, high-capacity capture of Pb2+ and Cu2+ from aqueous media, alongside sub-ppb fluorescence detection [2].
Due to its moderate pKa (~6-7) and ability to form crystalline solids upon CO2 binding, 2-picolylamine is an ideal candidate for next-generation carbon capture technologies. It offers a direct procurement alternative to MEA for systems designed to lower the thermal energy penalty of solvent regeneration [3].
When used as a synthetic building block, 2-picolylamine must be selected with full awareness of its metal-chelating properties. It is the right choice when the downstream product requires a strong metal-binding domain, but buyers must ensure their synthetic route does not rely on susceptible transition-metal catalysts (like nickel) which it will actively strip and deactivate[4].
Corrosive;Irritant